molecular formula C25H42LiN7O18P3S B009137 DL-|A-Hydroxybutyryl coenzyme A lithium salt CAS No. 103404-51-9

DL-|A-Hydroxybutyryl coenzyme A lithium salt

Cat. No. B009137
M. Wt: 860.6 g/mol
InChI Key: HWNYNXALHOUFMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DL-α-Hydroxybutyryl coenzyme A lithium salt and related compounds involves complex biochemical pathways or synthetic procedures. For instance, in the study of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, DL-3[glutaryl-3-14C]hydroxy-3-methylglutaryl-coenzyme A is used as a substrate in a rapid radiochemical assay, highlighting the synthetic approach to creating related compounds for biochemical analysis (Gibson et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds related to DL-α-Hydroxybutyryl coenzyme A lithium salt, such as those derived from β-hydroxy acids, demonstrates significant complexity and specificity in their configuration and bioreduction pathways (Lemieux & Giguere, 1951). Structural studies on related compounds, like lithium salts of hydroxystearic acid, further elucidate the enantiomorphic relationships and crystallization behaviors of these molecules (Tachibana & Kambara, 1969).

Chemical Reactions and Properties

The reactivity and chemical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt analogs can be complex, as seen in the study of mixed lithium/beryllium aggregates and their coordination structures, revealing insights into the chemical behavior of lithium in such compounds (Berger et al., 2015).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as the purification and characterization of D-beta-hydroxybutyrate dehydrogenase, offer valuable information on the stability, solubility, and molecular weight, which could be analogous to the physical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt (Bock & Fleischer, 1975).

Chemical Properties Analysis

The chemical properties of DL-α-Hydroxybutyryl coenzyme A lithium salt can be inferred from studies on similar compounds, such as the exploration of bioerodible hydrogels and the interaction of lithium ions in various chemical contexts, providing insights into reactivity, stability, and interaction with other molecules (Sawhney et al., 1993).

Scientific Research Applications

  • Enzyme Activity Assessment : Gibson et al. (1990) described a rapid radiochemical assay for 3-hydroxy-3-methylglutaryl-coenzyme A lyase activity in cell extracts using DL-3[glutaryl-3-14C]hydroxy-3-methylglutaryl-coenzyme A as a substrate. This method, which does not require detailed chromatography or spectrophotometry, is suitable for clinical laboratories and was used to identify three new cases of enzyme deficiency (Gibson et al., 1990).

  • Protein-Lipid Interaction Studies : Bock and Fleischer (1975) achieved purification of D-beta-Hydroxybutyrate dehydrogenase from bovine heart mitochondria to apparent homogeneity. This process involved using lithium bromide and highlighted the enzyme's interaction with lipids, offering insights into protein-lipid interactions and the molecular basis for phospholipid roles in lipid-requiring enzymes (Bock & Fleischer, 1975).

  • Biochemical Configurations : Lemieux and Giguere (1951) explored the configurations of β-hydroxyacids and the bioreduction of β-ketoacids, providing foundational knowledge in phytochemical reductions and configurational assignments in biochemistry. Their work contributes to understanding the configurations of various hydroxyacids, including those related to DL-3-Hydroxybutyryl coenzyme A (Lemieux & Giguere, 1951).

  • Polymer Electrolytes in Lithium Batteries : Kim et al. (1999) synthesized polyether urethane acrylate prepolymers, combining them with lithium triflate (LiCF3SO3) for use in lithium batteries. This research is pivotal in advancing lithium battery technology and highlights the role of lithium salts in improving battery performance (Kim, Kim, & Kim, 1999).

  • Lithium Ion Sensing : Citterio et al. (2007) reported on a novel optical sensor approach for determining Li+, based on the synthesis of a lithium fluoroionophore and its application to an optode. This work is crucial for monitoring lithium concentrations in clinical samples, particularly in the context of lithium's use in psychiatric treatments (Citterio et al., 2007).

properties

InChI

InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNYNXALHOUFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42LiN7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423556
Record name DL-|A-Hydroxybutyryl coenzyme A lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-|A-Hydroxybutyryl coenzyme A lithium salt

CAS RN

103404-51-9
Record name DL-|A-Hydroxybutyryl coenzyme A lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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